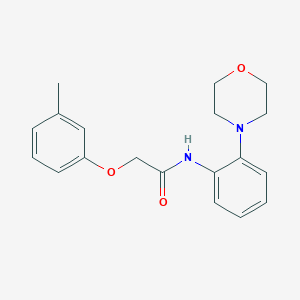
2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a morpholine ring, and an acetamide moiety, which contribute to its diverse reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions to form the 3-methylphenoxyacetic acid.
Amide Bond Formation: The 3-methylphenoxyacetic acid is then reacted with 2-morpholin-4-ylphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to form the desired acetamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and morpholine groups can interact with enzymes or receptors, modulating their activity. The acetamide moiety can form hydrogen bonds with biological macromolecules, influencing their function and stability.
相似化合物的比较
Similar Compounds
- 2-(3-methylphenoxy)-N-(2-piperidin-4-ylphenyl)acetamide
- 2-(3-methylphenoxy)-N-(2-pyrrolidin-4-ylphenyl)acetamide
Uniqueness
2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
529498-96-2 |
|---|---|
分子式 |
C19H22N2O3 |
分子量 |
326.4g/mol |
IUPAC 名称 |
2-(3-methylphenoxy)-N-(2-morpholin-4-ylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O3/c1-15-5-4-6-16(13-15)24-14-19(22)20-17-7-2-3-8-18(17)21-9-11-23-12-10-21/h2-8,13H,9-12,14H2,1H3,(H,20,22) |
InChI 键 |
ZUPBOCUEMMZSQS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3 |
规范 SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


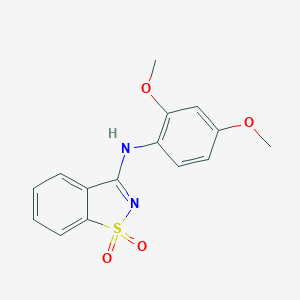
![4-fluoro-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B509185.png)
![2-(2,5-Dichlorobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B509186.png)
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B509191.png)
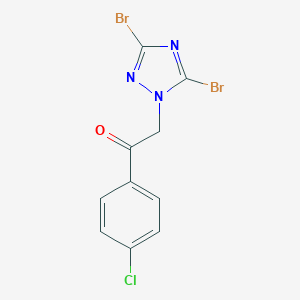
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]nicotinamide](/img/structure/B509197.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-phenylacetamide](/img/structure/B509198.png)
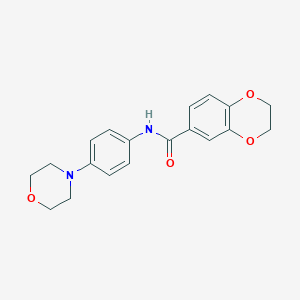
![N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B509217.png)
![N-[[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]furan-2-carboxamide](/img/structure/B509224.png)
![N-{[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B509227.png)
![N-[2-methoxy-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B509228.png)
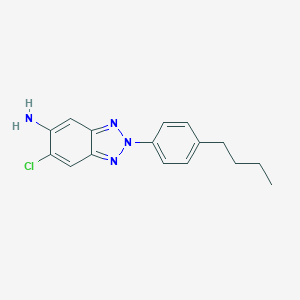
![Ethyl 4-cyano-5-{[(4-methoxyphenoxy)acetyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B509244.png)
